molecular formula C24H18O4 B11042570 2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione

2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione

Cat. No.: B11042570
M. Wt: 370.4 g/mol
InChI Key: JAWCSZAVNKLTAA-UHFFFAOYSA-N
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Description

2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a fused benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione typically involves the diazotization of 1-amino-2-aryloxy-4-hydroxy-9,10-anthraquinones. This process is carried out in various solvents, followed by heating the diazotization products to induce cyclization. The reaction conditions often include the use of isopropyl nitrite in acetic acid or an aprotic solvent like dimethyl sulfoxide (DMSO) at temperatures ranging from 20-25°C. The diazotized products are then heated to 50-90°C to achieve cyclization, resulting in the formation of the desired compound with yields of 60-80% .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to form hydroxy derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione exerts its effects involves interactions with various molecular targets and pathways. The hydroxy and carbonyl groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence cellular processes, making it a candidate for further investigation in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group and the fused benzofuran ring in 2-tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione makes it unique. These structural features contribute to its distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in its simpler analogs.

Properties

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-tert-butyl-7-hydroxyanthra[2,1-b][1]benzofuran-8,13-dione

InChI

InChI=1S/C24H18O4/c1-24(2,3)12-8-9-17-15(10-12)19-18(28-17)11-16(25)20-21(19)23(27)14-7-5-4-6-13(14)22(20)26/h4-11,25H,1-3H3

InChI Key

JAWCSZAVNKLTAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC3=C2C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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